molecular formula C18H18N8O B2370004 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 2380194-22-7

4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No. B2370004
CAS RN: 2380194-22-7
M. Wt: 362.397
InChI Key: YHFMIKAPARPIMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazolo[3,4-d]pyrimidine could potentially be synthesized from a pyrazole and a pyrimidine . The piperazine could be introduced through a reaction with a suitable piperazine derivative . The furan ring could potentially be introduced through a reaction with a furan derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidine is a fused ring system that would contribute to the rigidity of the molecule. The piperazine is a flexible six-membered ring, which could allow for some conformational flexibility. The furan is a five-membered aromatic ring, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrazolo[3,4-d]pyrimidine could potentially undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen. The piperazine could potentially undergo reactions at the nitrogen atoms or at the carbons adjacent to the nitrogen. The furan could potentially undergo reactions at the oxygen or at the carbon adjacent to the oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the different functional groups present. The presence of several nitrogen atoms could potentially make this compound a base. The presence of a furan could potentially make this compound aromatic and relatively stable .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Given the presence of a pyrazolo[3,4-d]pyrimidine, a piperazine, and a furan, it’s possible that this compound could have biological activity. Pyrazolo[3,4-d]pyrimidines are known to have various biological activities, including anti-inflammatory, analgesic, and antipyretic activities . Piperazines are known to have various biological activities, including antihypertensive and antihistaminic activities . Furans are known to have various biological activities, including antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it. It’s also important to note that some furan derivatives are known to be toxic .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the known activities of similar compounds, it could be interesting to explore whether this compound has anti-inflammatory, analgesic, antipyretic, antihypertensive, antihistaminic, antimicrobial, or anticancer activities .

properties

IUPAC Name

4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-24-17-13(11-21-24)18(20-12-19-17)26-8-6-25(7-9-26)16-5-4-14(22-23-16)15-3-2-10-27-15/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFMIKAPARPIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

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